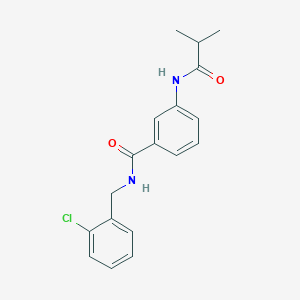
N-(2-chlorobenzyl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3,4-diethoxybenzamide, also known as CDEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDEB belongs to the class of benzamides and is a derivative of 3,4-diethoxybenzoic acid.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorobenzyl)-3,4-diethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by N-(2-chlorobenzyl)-3,4-diethoxybenzamide leads to increased acetylation of histones, resulting in gene expression changes that can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3,4-diethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In animal models of arthritis, N-(2-chlorobenzyl)-3,4-diethoxybenzamide has been shown to reduce inflammation and cartilage damage by inhibiting the activity of inflammatory enzymes and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-3,4-diethoxybenzamide is a potent inhibitor of HDACs and has shown promising results in preclinical studies. However, its use in clinical trials is hindered by its low solubility and poor pharmacokinetic properties. Further research is needed to develop more efficient methods of drug delivery and to optimize the pharmacokinetics of N-(2-chlorobenzyl)-3,4-diethoxybenzamide.
Direcciones Futuras
Future research on N-(2-chlorobenzyl)-3,4-diethoxybenzamide should focus on optimizing its pharmacokinetic properties and developing more efficient methods of drug delivery. Additionally, further studies are needed to investigate the potential of N-(2-chlorobenzyl)-3,4-diethoxybenzamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. The development of more selective HDAC inhibitors that target specific isoforms of HDACs may also lead to more effective and less toxic therapies.
Métodos De Síntesis
N-(2-chlorobenzyl)-3,4-diethoxybenzamide can be synthesized using a multistep process involving the reaction of 3,4-diethoxybenzoic acid with thionyl chloride, followed by reaction with 2-chlorobenzylamine. The resulting product is then subjected to a coupling reaction with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide to yield N-(2-chlorobenzyl)-3,4-diethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. N-(2-chlorobenzyl)-3,4-diethoxybenzamide has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-3-22-16-10-9-13(11-17(16)23-4-2)18(21)20-12-14-7-5-6-8-15(14)19/h5-11H,3-4,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWQGOWQFBYLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3,4-diethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)
![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)



![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)




![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)